molecular formula C17H16N2S B1415413 1-(2-methylphenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol CAS No. 1105188-84-8

1-(2-methylphenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol

Cat. No.: B1415413
CAS No.: 1105188-84-8
M. Wt: 280.4 g/mol
InChI Key: MWHBYMZTSFCHQI-UHFFFAOYSA-N
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Description

1-(2-methylphenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol is a heterocyclic compound featuring an imidazole ring substituted with 2-methylphenyl and 4-methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methylphenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methylphenyl isothiocyanate with 4-methylphenyl hydrazine in the presence of a base, followed by cyclization to form the imidazole ring. The reaction conditions often require moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-methylphenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imidazole ring can be reduced under specific conditions to yield corresponding dihydroimidazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the imidazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or iodine in the presence of a base.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorinating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Halogenated imidazoles, substituted phenyl derivatives.

Scientific Research Applications

1-(2-methylphenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and catalysts.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to interact with biological membranes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(2-methylphenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

  • 1-(2-methylphenyl)-4-(4-methylphenyl)-1H-imidazole-2-thiol
  • 1-(2-methylphenyl)-5-(3-methylphenyl)-1H-imidazole-2-thiol
  • 1-(3-methylphenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol

Comparison: 1-(2-methylphenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol is unique due to the specific positioning of the methylphenyl groups, which can influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different physical properties, such as solubility and melting point, as well as distinct biological activities.

Properties

IUPAC Name

3-(2-methylphenyl)-4-(4-methylphenyl)-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2S/c1-12-7-9-14(10-8-12)16-11-18-17(20)19(16)15-6-4-3-5-13(15)2/h3-11H,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWHBYMZTSFCHQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CNC(=S)N2C3=CC=CC=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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